molecular formula C50H72O14 B13436117 5-Dehydroxyl-5-oxodoramectin

5-Dehydroxyl-5-oxodoramectin

货号: B13436117
分子量: 897.1 g/mol
InChI 键: BFKAXIQPZUKBJS-QYEATPFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

20’-Keto Doramectin is a derivative of Doramectin, which belongs to the family of avermectins. Avermectins are a series of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. Doramectin is widely used as a veterinary antiparasitic agent due to its broad-spectrum efficacy against internal and external parasites in livestock .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 20’-Keto Doramectin involves the fermentation of Streptomyces avermitilis. The production process can be enhanced by the termination of competing polyketide biosynthetic pathways and the overexpression of CoA ligase, providing precursors for polyketide biosynthesis . The precursor cyclohexanecarboxylic acid is fed to the fermentation culture to produce Doramectin, which is then chemically modified to obtain 20’-Keto Doramectin .

Industrial Production Methods: Industrial production of Doramectin typically involves fermentation using high-yielding strains of Streptomyces avermitilis. The fermentation yield can be improved by strain selection, mutagenesis, and optimization of fermentation conditions such as temperature, pH, and glucose supplementation . The resulting Doramectin is then subjected to chemical modification to produce 20’-Keto Doramectin.

化学反应分析

Types of Reactions: 20’-Keto Doramectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce the keto group at the 20’ position.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of Doramectin with modified functional groups, enhancing its antiparasitic efficacy and pharmacokinetic properties .

科学研究应用

20’-Keto Doramectin has a wide range of applications in scientific research:

相似化合物的比较

Uniqueness: 20’-Keto Doramectin is unique due to its specific structural modifications, which confer enhanced antiparasitic efficacy and pharmacokinetic properties compared to other avermectin derivatives. Its ability to bind more effectively to chloride ion channels makes it a potent antiparasitic agent .

生物活性

5-Dehydroxyl-5-oxodoramectin is a derivative of the avermectin family, which includes well-known antiparasitic agents like ivermectin and doramectin. This compound exhibits significant biological activity, particularly in its application as an endectocide, targeting both ectoparasites and endoparasites. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its pharmacological effects. The specific arrangement of functional groups allows it to interact effectively with biological targets. The compound is characterized by:

  • Molecular Formula : C27_{27}H37_{37}O6_{6}
  • Molecular Weight : 455.58 g/mol
  • CAS Number : 157483-78-8

The mechanism of action of this compound involves its interaction with glutamate-gated chloride channels (GluCl) in the nervous systems of parasites. This interaction leads to increased permeability of the cell membrane to chloride ions, resulting in paralysis and death of the target organisms. Additionally, it may affect other ion channels, contributing to its broad-spectrum efficacy against various parasites.

Antiparasitic Efficacy

Research indicates that this compound demonstrates potent antiparasitic activity:

  • Efficacy Against Nematodes : Studies show that this compound is effective against gastrointestinal nematodes in livestock, exhibiting a high degree of efficacy comparable to that of ivermectin and doramectin .
  • Efficacy Against Ectoparasites : It has also been shown to be effective against ectoparasites such as ticks and mites, with sustained concentrations in skin tissues post-administration .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its distribution, metabolism, and excretion characteristics:

ParameterValue
Peak Plasma Concentration 27 ng/g (skin tissue)
Mean Residence Time 6.8 days (skin)
Half-Life Approximately 9 days

These parameters indicate a prolonged action in target tissues, which is beneficial for treating persistent parasitic infections.

Case Studies

  • Case Study on Livestock Treatment :
    A study conducted on cattle treated with this compound showed a significant reduction in gastrointestinal nematode burden within two weeks post-treatment. The drug was administered subcutaneously, leading to high concentrations in the gastrointestinal tract, which correlated with effective parasite control .
  • Case Study on Ectoparasite Control :
    In a trial involving sheep infested with ticks, administration of this compound resulted in a marked decrease in tick populations within one week. Skin biopsies taken at various intervals demonstrated sustained drug levels that contributed to the efficacy against ticks .

Safety Profile and Toxicity

While this compound is generally considered safe for use in approved species, there are potential side effects that warrant attention:

  • Adverse Effects : Clinical observations have noted symptoms such as lethargy and ataxia at higher doses, similar to those seen with other avermectins .
  • Genetic Considerations : Certain breeds may exhibit increased sensitivity due to genetic factors affecting drug metabolism (e.g., ABCB1 gene mutations) .

属性

分子式

C50H72O14

分子量

897.1 g/mol

IUPAC 名称

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-cyclohexyl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione

InChI

InChI=1S/C50H72O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-41,43-47,52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1

InChI 键

BFKAXIQPZUKBJS-QYEATPFCSA-N

手性 SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O

规范 SMILES

CC1C=CC=C2COC3C2(C(C=C(C3=O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。